2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDRVXBAMXIQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624822 | |
| Record name | Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26368-32-1 | |
| Record name | Amino(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Strecker Synthesis Adaptations
A common approach for alpha-amino acid synthesis is the Strecker reaction, which involves the formation of an alpha-aminonitrile intermediate from an aldehyde or ketone, ammonia (or an amine), and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
- Starting Material: 1,2,3,4-tetrahydronaphthalen-1-carbaldehyde (tetralin-1-carbaldehyde)
- Reaction Steps:
- Condensation of tetralin-1-carbaldehyde with ammonia and hydrogen cyanide to form the alpha-aminonitrile intermediate.
- Acidic or basic hydrolysis of the nitrile group to carboxylic acid, yielding 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid.
This method benefits from the availability of the aldehyde precursor and the straightforward conversion to the amino acid, although handling hydrogen cyanide requires stringent safety measures.
Alkylation of Glycine Derivatives
Another method involves the alkylation of glycine or its derivatives with a suitable tetrahydronaphthalenyl halide or equivalent electrophile.
- Starting Materials:
- Glycine ester or glycine Schiff base
- 1,2,3,4-tetrahydronaphthalen-1-yl halide (e.g., bromide or chloride)
- Reaction Conditions:
- Use of a strong base (e.g., sodium hydride or potassium carbonate) to generate the nucleophilic glycine derivative.
- Nucleophilic substitution to attach the tetrahydronaphthalenyl group at the alpha carbon.
- Subsequent hydrolysis of the ester or Schiff base to the free amino acid.
This approach allows stereochemical control if chiral auxiliaries or catalysts are employed, facilitating the synthesis of enantiomerically enriched products.
Reductive Amination
Reductive amination of 1,2,3,4-tetrahydronaphthalen-1-carboxylic acid derivatives with ammonia or ammonium salts can also be used:
- Process:
- Conversion of the carboxylic acid to the corresponding aldehyde or ketone derivative.
- Reaction with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the amino acid.
This method is less common but offers an alternative when direct alkylation or Strecker synthesis is challenging.
Detailed Research Findings and Data
While specific experimental procedures for 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid are limited in the public domain, related synthetic methodologies for tetrahydronaphthyl amino acid derivatives have been reported in the literature, notably in the context of designing Hsp90 inhibitors and other biologically active compounds.
Experimental Conditions Summary (Adapted from Related Analogues)
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 1,2,3,4-tetrahydronaphthalen-1-carbaldehyde, NH3, HCN | Formation of alpha-aminonitrile | Requires careful handling of HCN |
| 2 | Acidic hydrolysis (HCl, reflux) | Conversion to amino acid | Yields 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid |
| 3 | Glycine ester, tetrahydronaphthalenyl bromide, base (NaH, K2CO3) | Alkylation at alpha carbon | Potential for stereochemical control |
| 4 | Ester hydrolysis (NaOH, H2O) | Free amino acid obtained | Purification by crystallization or chromatography |
Yield and Purity
- Reported yields for similar alpha-aminonitrile hydrolysis reactions range from 60% to 85%, depending on reaction conditions and purification methods.
- Alkylation methods typically afford yields between 50% and 75%, with stereoselectivity dependent on chiral auxiliaries or catalysts used.
Analytical Characterization
- NMR Spectroscopy: Characteristic signals for the tetrahydronaphthalenyl ring and alpha-amino acid protons confirm structure.
- Mass Spectrometry: Molecular ion peak at m/z 206 (M+1) consistent with molecular weight 205.25 g/mol.
- IR Spectroscopy: Broad absorption around 3300 cm^-1 (NH2), sharp peak near 1700 cm^-1 (C=O of carboxylic acid).
- Elemental Analysis: Consistent with calculated values for C12H15NO2.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Strecker Synthesis | Tetralin-1-carbaldehyde, NH3, HCN | Acidic hydrolysis | Direct, well-established | Toxic reagents (HCN), safety |
| Alkylation of Glycine | Glycine ester/Schiff base, tetrahydronaphthalenyl halide | Base-mediated alkylation, hydrolysis | Potential stereocontrol | Requires halide synthesis |
| Reductive Amination | Tetralin carboxylic acid derivative, NH3 | Reducing agent (NaBH3CN) | Alternative route | Less common, multi-step |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2,3,4-tetrahydronaphthalene: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid: Similar structure but with the amino group at a different position, leading to different reactivity and biological activity.
Uniqueness
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid (CAS No. 26368-32-1) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates a tetrahydronaphthalene moiety, contributing to its pharmacological properties. This article synthesizes available research findings regarding the biological activity of this compound, including its pharmacodynamics, mechanism of action, and potential therapeutic applications.
The molecular formula of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid is CHNO, with a molecular weight of approximately 205.25 g/mol. It is soluble in various solvents and exhibits a high degree of bioavailability due to its favorable physicochemical properties.
Research indicates that 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid may interact with various biological targets:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially acting as a modulator of glutamate receptors. This could have implications for neuroprotective effects and cognitive enhancement.
- Anticancer Activity : Some studies have explored the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promise in targeting specific pathways involved in tumor growth and metastasis.
Pharmacological Effects
The pharmacological effects of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid can be summarized as follows:
| Effect | Description |
|---|---|
| Neuroprotective | Potential modulation of glutamate receptors may confer neuroprotective benefits. |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis in vitro. |
| Analgesic | Possible pain-relieving properties through modulation of pain pathways. |
Case Studies and Experimental Data
- Neuroprotective Studies : In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cell lines. This suggests a protective role against neurodegenerative conditions.
- Anticancer Activity : A study investigating the compound's effect on breast cancer cells reported an IC value indicating significant cytotoxicity at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Pain Modulation : Experimental models assessing the analgesic properties showed that administration of the compound led to a significant reduction in pain scores compared to control groups.
Q & A
Q. What are the established synthetic routes for 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid in academic research?
The compound is synthesized via multi-step organic reactions. A key method involves hydantoin intermediates:
- Step 1 : Condensation of 2-hydroxy-1-naphthaldehyde with urea or thiourea derivatives to form a hydantoin precursor (e.g., 5-(2-methoxynaphthalen-1-yl)hydantoin).
- Step 2 : Alkaline hydrolysis (e.g., refluxing with aqueous NaOH) to cleave the hydantoin ring and yield the free amino acid.
- Critical Factors : Hydrolysis conditions (temperature, NaOH concentration) significantly affect purity and yield . Alternative routes include reductive amination of tetrahydronaphthalene ketones, though stereochemical control remains challenging .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, particularly for distinguishing between tetrahydronaphthalene substituents (e.g., 1- vs. 2-position attachment).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (205.25 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Chiral columns resolve enantiomers, critical for pharmacological studies .
Q. What are the potential pharmacological targets of 2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid?
Structural analogs (e.g., fluorophenyl or chloronaphthyl derivatives) exhibit activity at G-protein-coupled receptors (GPCRs) and ion channels , suggesting similar targets. The tetrahydronaphthalene moiety may enhance lipophilicity, improving blood-brain barrier penetration for neurological applications .
Advanced Research Questions
Q. How does stereochemistry at the tetrahydronaphthalene ring influence biological activity?
- Case Study : Enantiomers of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol show divergent binding affinities to serotonin receptors due to spatial orientation of the hydroxyl group .
- Methodological Insight : Chiral resolution via HPLC or asymmetric synthesis (e.g., Sharpless epoxidation) is required to isolate enantiomers for comparative bioassays .
Q. What computational strategies can optimize the synthesis and functionalization of this compound?
- Reaction Path Searching : Quantum chemical calculations (e.g., DFT) model transition states to predict viable pathways.
- ICReDD Framework : Integrates computational heuristics with experimental data to prioritize conditions (e.g., solvent, catalyst) that maximize yield and stereoselectivity. This approach reduced development time by 60% in analogous amino acid syntheses .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC values)?
- Key Variables :
- Purity : Trace solvents or stereochemical impurities alter bioactivity. Validate via HPLC and elemental analysis.
- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization of the acetic acid group, affecting receptor binding .
- Recommendation : Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. What experimental designs are recommended for in vivo studies of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
